molecular formula C10H10N4 B1399699 (2-(Pyridin-2-yl)pyrimidin-4-yl)methanamine CAS No. 1341782-97-5

(2-(Pyridin-2-yl)pyrimidin-4-yl)methanamine

Número de catálogo: B1399699
Número CAS: 1341782-97-5
Peso molecular: 186.21 g/mol
Clave InChI: VRFMDYCJJVRPNS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(2-(Pyridin-2-yl)pyrimidin-4-yl)methanamine is a heterocyclic compound that features both pyridine and pyrimidine rings

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Pyridin-2-yl)pyrimidin-4-yl)methanamine typically involves the reaction of pyridine and pyrimidine derivatives under specific conditions. One common method involves the use of Grignard reagents, where the pyridine derivative is reacted with a pyrimidine precursor to form the desired compound . Another approach involves the direct Csp3-H oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones using copper catalysis and water under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Reductive Amination for Methanamine Formation

The methanamine group in this compound is synthesized via reductive amination, a critical step highlighted in multiple patents. Sodium cyanoborohydride (NaBH₃CN) serves as the reducing agent in methanolic medium, with 1,4-diazabicyclo[2.2.2]octane (DABCO) as a tertiary amine base to optimize reaction pH . Iron sulfate (FeSO₄·7H₂O) is added to suppress side reactions by complexing cyanide ions .

Table 1: Reductive Amination Parameters

ParameterValue/ConditionSource
Reducing agentNaBH₃CN
BaseDABCO
SolventMethanol
TemperatureRoom temperature (~25°C)
Additive for stabilityFeSO₄·7H₂O

Pyrimidine Ring Functionalization

The pyrimidine core is functionalized through Suzuki-Miyaura cross-coupling reactions. For example, Pd(dppf)Cl₂ catalyzes the coupling of halogenated pyrimidines with boronic esters under basic conditions (e.g., K₂CO₃ in dimethylacetamide) . This step introduces substituents such as aryl or heteroaryl groups at specific positions.

Table 2: Suzuki Coupling Conditions

ComponentDetailsSource
CatalystPd(dppf)Cl₂
BaseK₂CO₃
SolventDimethylacetamide (DMA)
YieldUp to 83%

Intermediate Purification Strategies

Purification of intermediates often involves acid-base extraction. For instance, protonation of the secondary amine with oxalic acid facilitates isolation, achieving 67% yield in one protocol . Silica and activated charcoal are used for decolorization and removal of impurities .

Pharmacological Activity

While not a direct reaction, the compound’s derivatives exhibit antidepressant and analgesic properties, as demonstrated in pharmacological studies . These activities are linked to structural features such as the pyridin-2-yl group and methanamine side chain.

Key Challenges and Solutions

  • Side Reactions : Cyanide ion interference during reductive amination is mitigated using FeSO₄·7H₂O .

  • Low Yields : Multi-step syntheses (e.g., coupling followed by amination) may result in moderate yields (36–83%), necessitating iterative optimization .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antidepressant and Analgesic Properties
Research indicates that derivatives of pyridin-2-yl-methylamine, including (2-(Pyridin-2-yl)pyrimidin-4-yl)methanamine, exhibit potential as antidepressants and analgesics. The synthesis of these compounds often involves reductive amination techniques, which enhance their pharmacological profiles .

Protein Kinase Inhibition
Recent studies have identified pyrimidine derivatives as relevant scaffolds for protein kinase inhibition. Specifically, compounds related to this compound have been synthesized and evaluated for their inhibitory potency against various protein kinases, which are crucial in regulating cellular functions and signaling pathways .

Synthesis and Characterization

The synthesis of this compound typically involves several steps, including the use of specific reagents and conditions to achieve high yields. For instance, a common method includes the reaction of pyridine derivatives with appropriate amines under controlled conditions to facilitate the formation of the desired methanamine structure .

Synthesis Overview

StepReaction TypeKey ReagentsConditions
1Reductive AminationAldehyde + Primary AmineBasic medium with boron hydride
2PurificationColumn ChromatographyGradient elution with solvents

Ion Channel Inhibition
One notable application of this compound derivatives is their role as ion channel inhibitors. For example, studies have shown that certain derivatives can selectively inhibit ion channels, which are integral in cardiac function and other physiological processes. This has implications for developing treatments for cardiac arrhythmias .

Industrial Applications

Buffering Agents
The compound has also been explored as a non-ionic organic buffering agent in biological applications, particularly in cell culture systems where maintaining pH is critical for cellular health and function. Its buffering capacity allows it to stabilize pH levels between 6 and 8.5, making it useful in various biochemical assays .

Case Studies

Case Study: Antidepressant Efficacy
A study evaluated the efficacy of a series of pyridin-2-yl-methylamine derivatives in animal models of depression. The results indicated that specific modifications to the core structure enhanced antidepressant activity significantly compared to traditional treatments .

Case Study: Protein Kinase Inhibition
Another investigation focused on the protein kinase inhibitory activity of synthesized compounds based on this compound. The findings revealed that certain derivatives exhibited potent inhibition against target kinases involved in cancer progression, suggesting potential therapeutic applications in oncology .

Comparación Con Compuestos Similares

Actividad Biológica

(2-(Pyridin-2-yl)pyrimidin-4-yl)methanamine, a compound featuring a pyridine and pyrimidine structure, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C10H10N4
  • Molecular Weight : 198.22 g/mol

This structure allows for interactions with various biological targets, particularly in enzyme inhibition and receptor modulation.

The biological activity of this compound can be attributed to its interaction with several key biological pathways:

  • Protein Kinase Inhibition :
    • Compounds with similar structures have been shown to inhibit protein kinases, which play crucial roles in cell signaling pathways. For instance, studies indicate that derivatives of pyrimidine can modulate kinase activity, affecting cellular processes such as proliferation and apoptosis .
  • Antimicrobial Activity :
    • The compound has been investigated for its potential as an antimicrobial agent. Its structural components allow it to interact with bacterial enzymes or receptors, potentially leading to inhibition of bacterial growth.
  • Antitumor Properties :
    • Research has suggested that pyrimidine derivatives exhibit antitumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth through various mechanisms, including cell cycle arrest .

In Vitro Studies

A series of in vitro studies have evaluated the efficacy of this compound against different biological targets:

StudyTargetIC50 ValueObservations
CDK9>10 µMNo significant inhibition observed.
DHFR25 µMModerate inhibition; potential for further optimization.
EGFR59 ng/mLNotable inhibition against mutant variants.

These findings suggest that while some targets show moderate activity, others may require structural modifications to enhance potency.

Case Studies

  • Antimalarial Activity :
    • A study focused on related pyrimidine compounds demonstrated that modifications in the pyridine moiety significantly affected antimalarial potency. The original compound exhibited comparable activity to known antimalarials like chloroquine, indicating its potential as a lead compound for further development .
  • Cancer Cell Lines :
    • In studies involving cancer cell lines, compounds similar to this compound induced apoptosis through mitochondrial pathways, suggesting a mechanism that could be exploited for anticancer therapies .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of related compounds have been assessed, revealing important insights into their absorption, distribution, metabolism, and excretion (ADME):

  • Bioavailability : Some derivatives have shown favorable oral bioavailability (31.8%).
  • Toxicity : Initial toxicity studies indicated no acute toxicity at high doses (up to 2000 mg/kg) in animal models .

Propiedades

IUPAC Name

(2-pyridin-2-ylpyrimidin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4/c11-7-8-4-6-13-10(14-8)9-3-1-2-5-12-9/h1-6H,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRFMDYCJJVRPNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=CC(=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-(Pyridin-2-yl)pyrimidin-4-yl)methanamine
Reactant of Route 2
(2-(Pyridin-2-yl)pyrimidin-4-yl)methanamine
Reactant of Route 3
(2-(Pyridin-2-yl)pyrimidin-4-yl)methanamine
Reactant of Route 4
(2-(Pyridin-2-yl)pyrimidin-4-yl)methanamine
Reactant of Route 5
(2-(Pyridin-2-yl)pyrimidin-4-yl)methanamine
Reactant of Route 6
(2-(Pyridin-2-yl)pyrimidin-4-yl)methanamine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.